REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:17][S-:18].[Na+]>CN(C=O)C>[CH3:17][S:18][C:2]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|
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Name
|
|
Quantity
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2.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
0.77 g
|
Type
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reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
CSC1=C(C(=O)OCC)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |